Thiazolidin-4-one, 3-ethyl-5-(1-methyl-1H-pyrazol-4-ylmethylene)-2-thioxo-
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Overview
Description
3-ETHYL-5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones and pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multi-step reactions. One common method involves the condensation of 3-ethyl-2-thioxothiazolidin-4-one with 1-methyl-1H-pyrazole-4-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium acetate at room temperature, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
3-ETHYL-5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various nucleophiles attached to the thiazolidinone ring.
Scientific Research Applications
3-ETHYL-5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 3-ETHYL-5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazolidinone and pyrazole moieties. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone Derivatives: Compounds like 2-thioxo-4-thiazolidinone and its derivatives are structurally related to the thiazolidinone ring present in the compound.
Uniqueness
The uniqueness of 3-ETHYL-5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE lies in its combined thiazolidinone and pyrazole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H11N3OS2 |
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Molecular Weight |
253.3 g/mol |
IUPAC Name |
(5E)-3-ethyl-5-[(1-methylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H11N3OS2/c1-3-13-9(14)8(16-10(13)15)4-7-5-11-12(2)6-7/h4-6H,3H2,1-2H3/b8-4+ |
InChI Key |
AEYFLSYUYBZYRK-XBXARRHUSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CN(N=C2)C)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CN(N=C2)C)SC1=S |
Origin of Product |
United States |
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